molecular formula C10H12O2 B3098935 2-(2,5-Dimethylphenoxy)acetaldehyde CAS No. 134671-59-3

2-(2,5-Dimethylphenoxy)acetaldehyde

Cat. No.: B3098935
CAS No.: 134671-59-3
M. Wt: 164.2 g/mol
InChI Key: ADMCWGQFVMSSPR-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)acetaldehyde is an organic compound with the molecular formula C10H12O2 It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, and an acetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenoxy)acetaldehyde typically involves the reaction of 2,5-dimethylphenol with chloroacetaldehyde under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetaldehyde, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(2,5-Dimethylphenoxy)acetic acid.

    Reduction: The compound can be reduced to the corresponding alcohol, 2-(2,5-Dimethylphenoxy)ethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the aldehyde group under acidic or basic conditions.

Major Products Formed:

    Oxidation: 2-(2,5-Dimethylphenoxy)acetic acid

    Reduction: 2-(2,5-Dimethylphenoxy)ethanol

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

2-(2,5-Dimethylphenoxy)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenoxy)acetaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

  • 2-(2,4-Dimethylphenoxy)acetaldehyde
  • 2-(3,5-Dimethylphenoxy)acetaldehyde
  • 2-(2,6-Dimethylphenoxy)acetaldehyde

Comparison: 2-(2,5-Dimethylphenoxy)acetaldehyde is unique due to the specific positioning of the methyl groups on the phenoxy ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMCWGQFVMSSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Dimethylphenoxy)acetaldehyde
Reactant of Route 2
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2-(2,5-Dimethylphenoxy)acetaldehyde
Reactant of Route 3
2-(2,5-Dimethylphenoxy)acetaldehyde
Reactant of Route 4
2-(2,5-Dimethylphenoxy)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(2,5-Dimethylphenoxy)acetaldehyde
Reactant of Route 6
2-(2,5-Dimethylphenoxy)acetaldehyde

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